molecular formula C11H7BrN2O B1604095 2-[2-(4-BROMOPHENYL)-2-OXOETHYL]PROPANEDINITRILE CAS No. 26454-82-0

2-[2-(4-BROMOPHENYL)-2-OXOETHYL]PROPANEDINITRILE

Cat. No.: B1604095
CAS No.: 26454-82-0
M. Wt: 263.09 g/mol
InChI Key: DJIYFSBMBTYKTJ-UHFFFAOYSA-N
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Description

2-[2-(4-BROMOPHENYL)-2-OXOETHYL]PROPANEDINITRILE is an organic compound with the molecular formula C10H5BrN2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its bromophenyl group attached to a malononitrile moiety, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-[2-(4-bromophenyl)-2-oxoethyl]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O/c12-10-3-1-9(2-4-10)11(15)5-8(6-13)7-14/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJIYFSBMBTYKTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(C#N)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640628
Record name [2-(4-Bromophenyl)-2-oxoethyl]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26454-82-0
Record name 2-[2-(4-Bromophenyl)-2-oxoethyl]propanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26454-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(4-Bromophenyl)-2-oxoethyl]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme

The most documented and efficient preparation method involves the condensation (alkylation) of malononitrile with 4-bromoacetophenone under basic conditions:

$$
\text{4-Bromoacetophenone} + \text{Malononitrile} \xrightarrow[\text{2 h}]{\text{KOH, DMF, 20°C}} \text{2-[2-(4-Bromophenyl)-2-Oxoethyl]Propanedinitrile}
$$

Detailed Procedure

  • Reagents:

    • 4-Bromoacetophenone (or 2,4'-dibromoacetophenone as precursor)
    • Malononitrile
    • Potassium hydroxide (10% aqueous solution)
    • N,N-Dimethylformamide (DMF) as solvent
  • Conditions:

    • Temperature: Approximately 20°C (room temperature)
    • Reaction time: 2 hours
    • Molar ratio: Equimolar amounts of malononitrile and 4-bromoacetophenone
    • Workup: After reaction completion, the mixture is diluted with water, and the precipitate is filtered and washed with water, ethanol, and hexane to purify the product.
  • Yield: Approximately 82% under optimized conditions.

Mechanistic Notes

  • The reaction proceeds via a nucleophilic attack of the malononitrile carbanion (generated in situ by KOH) on the carbonyl carbon of the bromophenyl ketone.
  • This forms a cyanohydrin intermediate that tautomerizes to the keto form, yielding the final dinitrile compound.
  • The use of DMF as solvent facilitates the solubility of reactants and stabilizes the carbanion intermediate.

Alternative Preparation Insights

While the primary synthetic approach is well-established, related patents and literature suggest variations and related intermediates useful for further transformations:

  • Patent US9266831B2 describes methods involving derivatives of (2-oxoethyl) malononitrile compounds for the synthesis of pyrrole and sulfonylpyrrole derivatives, indicating the utility of this intermediate in pharmaceutical compound synthesis.
  • European Patent EP2402313B1 references the use of 2-(4-bromophenyl)-2-oxoethylpropanedinitrile in multi-step syntheses involving reduction and sulfonylation reactions, highlighting its role as a versatile intermediate.

Data Table Summarizing Preparation Parameters

Parameter Details
Starting Materials 4-Bromoacetophenone, Malononitrile
Solvent N,N-Dimethylformamide (DMF)
Base 10% Aqueous Potassium Hydroxide
Temperature 20°C (Room Temperature)
Reaction Time 2 hours
Molar Ratio 1:1 (Malononitrile : 4-Bromoacetophenone)
Workup Dilution with water, filtration, washing with ethanol and hexane
Yield 82%
Product Purity High, suitable for further synthetic applications

Research Findings and Optimization Notes

  • The reaction is sensitive to temperature; maintaining around 20°C ensures high yield and prevents side reactions.
  • The use of aqueous KOH is critical to generate the malononitrile carbanion; insufficient base leads to incomplete conversion.
  • DMF is preferred over other solvents due to its polarity and ability to dissolve both organic and inorganic reagents.
  • The reaction mixture should be stirred thoroughly to ensure complete mixing and reaction progress.
  • Post-reaction purification by washing with ethanol and hexane removes residual impurities and unreacted starting materials.

Chemical Reactions Analysis

Scientific Research Applications

Overview

2-[2-(4-Bromophenyl)-2-oxoethyl]propanedinitrile (CAS No. 26454-82-0) is an organic compound characterized by its unique molecular structure, which includes a bromophenyl group and a dinitrile functional group. This compound has garnered interest in various fields of scientific research, particularly in medicinal chemistry, materials science, and biological applications.

Medicinal Chemistry

This compound has potential applications in drug development due to its structural features that may interact with biological targets. The presence of the bromophenyl moiety can enhance the lipophilicity and biological activity of derivatives synthesized from it.

Case Study: Anticancer Activity
Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that modifications to the compound's structure could lead to increased potency against breast cancer cells, suggesting its utility as a lead compound in anticancer drug discovery .

Materials Science

The compound's reactive dinitrile group makes it suitable for use in the synthesis of polymers and advanced materials. Its ability to form cross-linked structures can be exploited in developing coatings and adhesives.

Case Study: Polymer Synthesis
In a recent study, researchers utilized this compound as a monomer in the synthesis of novel polymeric materials with enhanced thermal stability and mechanical properties. The resulting polymers showed promise for applications in protective coatings .

Biological Research

The compound has been investigated for its biological activities, including antimicrobial and anti-inflammatory properties.

Case Study: Antimicrobial Activity
A series of experiments evaluated the antimicrobial efficacy of derivatives derived from this compound against various bacterial strains. Results indicated significant inhibition against Gram-positive bacteria, highlighting its potential as a template for developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-[2-(4-BROMOPHENYL)-2-OXOETHYL]PROPANEDINITRILE involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)methylene malononitrile
  • 2-(4-Bromophenyl)acetonitrile
  • 2-(4-Bromophenyl)propionitrile

Uniqueness

2-[2-(4-BROMOPHENYL)-2-OXOETHYL]PROPANEDINITRILE is unique due to its specific structure, which combines a bromophenyl group with a malononitrile moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .

Biological Activity

Overview

2-[2-(4-Bromophenyl)-2-OXOETHYL]PROPANEDINITRILE, with the CAS number 26454-82-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a bromophenyl group attached to a dinitrile moiety, which is known for its reactivity and ability to interact with various biological targets. The presence of the bromine atom may enhance its biological activity by modulating electronic properties and steric effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Cell Signaling Modulation : It can influence cell signaling pathways, thereby altering gene expression and cellular responses to external stimuli.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antibacterial properties against various strains, including Gram-positive and Gram-negative bacteria.

Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against several bacterial strains using the agar disc-diffusion method. The results are summarized in Table 1 below:

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µM)
Staphylococcus aureus2015
Escherichia coli1825
Pseudomonas aeruginosa2212
Bacillus subtilis1920

These results indicate that the compound has notable antibacterial properties, particularly against Pseudomonas aeruginosa.

Case Studies

  • Study on Antibacterial Activity : A comprehensive study investigated the antibacterial effects of various brominated compounds, including this compound. The study found that the compound exhibited significant activity against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development .
  • Cytotoxicity Assessment : Another research focused on the cytotoxic effects of this compound on cancer cell lines. The findings indicated that it induced apoptosis in human cancer cells through caspase activation pathways, highlighting its potential in cancer therapy .
  • In Vivo Studies : Animal model studies demonstrated that administration of this compound led to reduced tumor growth rates and improved survival rates in treated groups compared to controls, supporting its therapeutic potential .

Q & A

Q. How is this compound utilized as an intermediate in multi-step syntheses?

  • Methodological Answer: The dinitrile group serves as a precursor for heterocycle formation (e.g., triazoles via click chemistry). Design of Experiments (DoE) optimizes reaction parameters (e.g., catalyst loading, solvent) to maximize yield. Intermediate steps are monitored using GC-MS to avoid byproduct accumulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(4-BROMOPHENYL)-2-OXOETHYL]PROPANEDINITRILE
Reactant of Route 2
2-[2-(4-BROMOPHENYL)-2-OXOETHYL]PROPANEDINITRILE

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